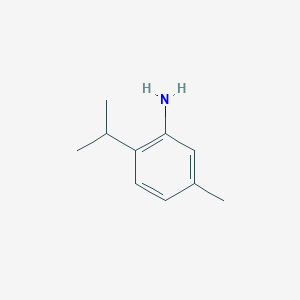

2-Isopropyl-5-methylaniline

Vue d'ensemble

Description

2-Isopropyl-5-methylaniline is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . The compound is typically a yellow to red to brown liquid or solid .

Synthesis Analysis

The synthesis of anilines, a class of compounds to which 2-Isopropyl-5-methylaniline belongs, involves various methods and applications . The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are diverse .Molecular Structure Analysis

The molecular structure of 2-Isopropyl-5-methylaniline is based on its molecular formula, C10H15N . The exact structure would require more specific information or computational chemistry techniques to elucidate.Physical And Chemical Properties Analysis

2-Isopropyl-5-methylaniline is typically a yellow to red to brown liquid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Applications De Recherche Scientifique

High Temperature Thermosetting Polyimide Oligomer

2-Isopropyl-5-methylaniline is used in the synthesis of a high temperature thermosetting polyimide oligomer . This oligomer is derived from a less toxic bisaniline, 4,40-methylenebis-(5-isopropyl-2-methylaniline) (CDA), which is derived from the renewable aromatic compound p-cymene . The thermoset network prepared from this oligomer has a glass transition temperature (Tg) of 323°C, good thermo-oxidative stability, and water uptake of only 3% after immersion in boiling water for 24 hours .

Aerospace Applications

The high temperature thermosetting polyimide oligomer synthesized using 2-Isopropyl-5-methylaniline is widely used in aerospace applications . It is used in aircraft engines, rocket casings, bushings, and bearings . The oligomer is a safer alternative to PMR-15, which is prepared from the mutagenic and hepatotoxic compound methylene dianiline (MDA) .

Polyurethanes

Methylene dianiline (MDA), which can be replaced by 2-Isopropyl-5-methylaniline, is widely used in polyurethanes . Polyurethanes have various applications, including insulation panels, car seats, foam mattresses, and shoe soles.

Epoxy Resins

MDA is also used as a hardener for epoxy resins . Epoxy resins are used in a wide variety of applications, including coatings, adhesives, and composite materials. By replacing MDA with 2-Isopropyl-5-methylaniline, the toxicity of these materials can be reduced .

Chemical Synthesis

2-Isopropyl-5-methylaniline can be used in various chemical syntheses . For example, it can be used to synthesize compounds such as 2-Ethyl-6-methylaniline, N-BENZYLIDENE-2-CHLORO-6-METHYLANILINE, and N-ISOPROPYL-2’,6’-ACETOXYLIDIDE .

Material Science

2-Isopropyl-5-methylaniline can be used in material science research . It can be used to develop new materials with unique properties.

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-5-methylaniline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual variations in metabolism and excretion can influence the compound’s efficacy and potential side effects.

Safety and Hazards

The compound is considered hazardous and is associated with several safety concerns. It is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects and cancer, causes damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

5-methyl-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDUWDDUJSWRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-5-methylaniline | |

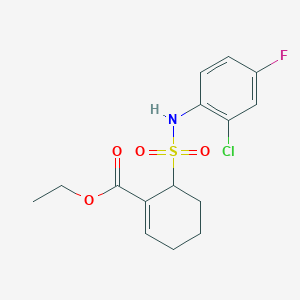

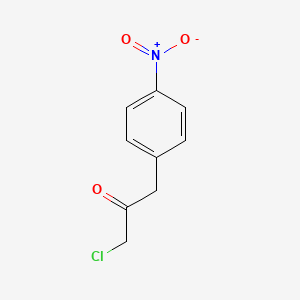

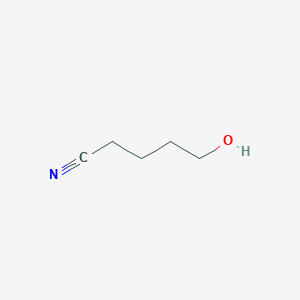

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3118827.png)

![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)

![Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B3118847.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)

![5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B3118919.png)